molecular formula C27H26N2O4S B281484 N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide

Cat. No. B281484
M. Wt: 474.6 g/mol
InChI Key: ZZJIJDJQISFCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is not fully understood. However, studies have suggested that this compound acts by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide exhibits biochemical and physiological effects such as inhibition of cancer cell proliferation, reduction of inflammation, and protection against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide in lab experiments is its potential to inhibit cancer cell proliferation and reduce inflammation. However, one of the limitations is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the use of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide. Some of these include further studies to understand its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in other scientific fields such as cardiovascular diseases and infectious diseases.
Conclusion:
In conclusion, N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is a chemical compound that has potential applications in various scientific fields. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising compound for further research. While there is still much to be understood about its mechanism of action, the future directions for its use in lab experiments are promising.

Synthesis Methods

The synthesis of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide involves a multi-step process. The first step involves the preparation of 2-aminonicotinic acid, which is then reacted with 2,3-dihydroxybiphenyl in the presence of a coupling agent. The resulting product is then reacted with 4-isopropylbenzenesulfonyl chloride to obtain the final compound.

Scientific Research Applications

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has been extensively studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-tumor, anti-inflammatory, and neuroprotective properties.

properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C27H26N2O4S/c1-18(2)19-7-10-22(11-8-19)34(31,32)29(27(30)20-13-15-28-16-14-20)21-9-12-26-24(17-21)23-5-3-4-6-25(23)33-26/h7-18H,3-6H2,1-2H3

InChI Key

ZZJIJDJQISFCDX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Origin of Product

United States

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